molecular formula C14H23N3OSi B566866 3-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine CAS No. 1214900-04-5

3-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine

Cat. No.: B566866
CAS No.: 1214900-04-5
M. Wt: 277.443
InChI Key: GXMCQJYUDTXZHX-UHFFFAOYSA-N
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Description

3-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a trimethylsilyl group, which is often used to protect hydroxyl groups during chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-methylindazole with 2-(trimethylsilyl)ethoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine involves its interaction with molecular targets such as enzymes or receptors. The trimethylsilyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to specific proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methylindazole: Lacks the trimethylsilyl group and has different chemical properties.

    1H-Indazole-6-amine: Similar core structure but without the methyl and trimethylsilyl groups.

    2-(Trimethylsilyl)ethoxymethyl chloride: Used as a reagent in the synthesis of the target compound.

Uniqueness

3-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties such as increased stability and lipophilicity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-methyl-1-(2-trimethylsilylethoxymethyl)indazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3OSi/c1-11-13-6-5-12(15)9-14(13)17(16-11)10-18-7-8-19(2,3)4/h5-6,9H,7-8,10,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMCQJYUDTXZHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=CC(=C2)N)COCC[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60731429
Record name 3-Methyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214900-04-5
Record name 3-Methyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-methyl-6-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole (2.37 g, 7.70 mmol) and Pd/C (10 weight %) (0.082 g, 0.77 mmol) in MeOH (35 mL) was stirred under an atmosphere of H2 at about 25° C. for about 12 h. The hydrogen source was removed and the flask was purged with N2. The catalyst was removed by filtration and the filtrate was concentrated to give 3-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine (1.9 g, 84%): LC/MS (Table 2, Method h) Rt=2.09 min; MS m/z: 278 (M+H)+.
Quantity
2.37 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
0.082 g
Type
catalyst
Reaction Step One

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